10-Hydroxydihydrosanguinarine 10-Hydroxydihydrosanguinarine 10-hydroxydihydrosanguinarine is a benzophenanthridine alkaloid comprising dihydrosanguinarine carrying a hydroxy substituent at the 10-position. It derives from a hydride of a sanguinarine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1690912
InChI: InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3
SMILES: CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O
Molecular Formula: C20H15NO5
Molecular Weight: 349.3 g/mol

10-Hydroxydihydrosanguinarine

CAS No.:

Cat. No.: VC1690912

Molecular Formula: C20H15NO5

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxydihydrosanguinarine -

Specification

Molecular Formula C20H15NO5
Molecular Weight 349.3 g/mol
IUPAC Name 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol
Standard InChI InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3
Standard InChI Key UYMYPMGPARAZNU-UHFFFAOYSA-N
SMILES CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O
Canonical SMILES CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O

Introduction

10-Hydroxydihydrosanguinarine is a benzophenanthridine alkaloid, derived from dihydrosanguinarine with a hydroxy substituent at the 10-position. It is primarily found in plants of the Papaveraceae family, such as Sanguinaria canadensis, commonly known as bloodroot . This compound has garnered significant attention due to its potential therapeutic applications and role in various biological processes.

Biosynthesis and Synthesis

The biosynthesis of 10-hydroxydihydrosanguinarine involves enzymatic pathways that modify dihydrosanguinarine through hydroxylation processes. The compound can be synthesized both naturally by extracting it from plant sources and synthetically through chemical reactions starting with dihydrosanguinarine.

Biological Activity and Potential Applications

Research indicates that 10-hydroxydihydrosanguinarine can bind effectively to proteins involved in viral entry and replication, potentially disrupting these processes. This makes it a candidate for antiviral therapies. The compound's ability to interact with biological targets within cells suggests it may have inhibitory effects on proteins associated with viral replication.

ApplicationDescription
Antiviral TherapyPotential to disrupt viral entry and replication by binding to relevant proteins.
Biological ProcessesInvolvement in various cellular processes due to its interaction with biological targets.

Enzymatic Reactions

10-Hydroxydihydrosanguinarine is involved in enzymatic reactions typical of alkaloids, including those catalyzed by cytochrome P450 enzymes, which facilitate hydroxylation in alkaloid biosynthesis. Additionally, the enzyme 10-hydroxydihydrosanguinarine 10-O-methyltransferase plays a role in its biosynthesis by converting it into dihydrochelirubine .

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